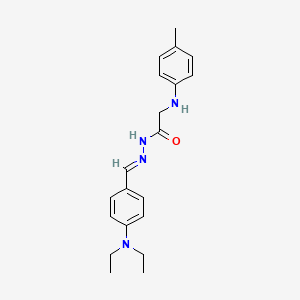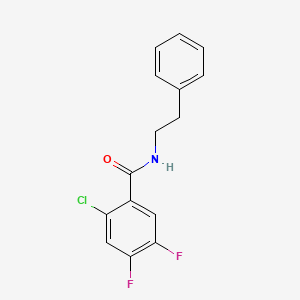![molecular formula C23H19ClN2O2S B15019956 2-[(4-chlorophenyl)sulfanyl]-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B15019956.png)
2-[(4-chlorophenyl)sulfanyl]-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-chlorophenyl)sulfanyl]-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoxazole ring, a chlorophenyl group, and a sulfanyl linkage, making it a unique molecule with diverse chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Benzoxazole Ring: This step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a carboxylic acid derivative under acidic conditions.
Introduction of the Chlorophenyl Group: This can be achieved through a nucleophilic substitution reaction where a chlorophenyl halide reacts with a suitable nucleophile.
Formation of the Sulfanyl Linkage: This step involves the reaction of a thiol with a halide to form the sulfanyl linkage.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-chlorophenyl)sulfanyl]-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Used in the development of new materials or as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring and chlorophenyl group may interact with enzymes or receptors, modulating their activity. The sulfanyl linkage can also play a role in redox reactions, influencing cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4-chlorophenyl)sulfanyl]-N-[2-methylphenyl]acetamide
- 2-[(4-chlorophenyl)sulfanyl]-N-[5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide
Uniqueness
2-[(4-chlorophenyl)sulfanyl]-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide is unique due to the presence of both the benzoxazole ring and the chlorophenyl group, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C23H19ClN2O2S |
|---|---|
Poids moléculaire |
422.9 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)sulfanyl-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C23H19ClN2O2S/c1-14-3-10-19-21(11-14)28-23(26-19)16-5-4-15(2)20(12-16)25-22(27)13-29-18-8-6-17(24)7-9-18/h3-12H,13H2,1-2H3,(H,25,27) |
Clé InChI |
JWPASMHIPLDPGQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)C)NC(=O)CSC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-bis[2-(octyloxy)ethyl]benzene-1,3-dicarboxamide](/img/structure/B15019880.png)
![N'-[(E)-(4-Chlorophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B15019890.png)
![6-ethyl-5-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B15019896.png)
![(2E)-2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-1,1-diphenylhydrazine](/img/structure/B15019901.png)


![4-(3-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol](/img/structure/B15019916.png)
![N-[1-benzyl-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]cyclopropanecarboxamide](/img/structure/B15019919.png)
![ethyl 4-{[(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}butanoyl]amino}benzoate](/img/structure/B15019922.png)
![N-(2-ethylhexyl)-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B15019924.png)
![2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B15019931.png)
![N-[(1Z)-3-[(2Z)-2-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B15019936.png)
![benzene-1,4-diylbis[nitrilo(E)methylylidenebenzene-4,1-diyl] dibenzoate](/img/structure/B15019939.png)
![2-[(2E)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B15019942.png)
